molecular formula C22H23N3O2S B2827768 N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895110-01-7

N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Katalognummer: B2827768
CAS-Nummer: 895110-01-7
Molekulargewicht: 393.51
InChI-Schlüssel: HQOTXPNMAZIEAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound is a pyrazine-based acetamide derivative featuring a 3,5-dimethylphenyl substituent on the pyrazine ring and a 2,5-dimethylphenyl group on the acetamide moiety.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-5-6-17(4)19(12-14)24-20(26)13-28-21-22(27)25(8-7-23-21)18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOTXPNMAZIEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent effects, physicochemical properties, and synthetic strategies.

Substituent Effects on Aromatic Rings

  • Target Compound :

    • Pyrazine ring : 3,5-dimethylphenyl group (electron-donating methyl groups).
    • Acetamide : 2,5-dimethylphenyl group.
    • Key features : High lipophilicity due to dual methyl groups; steric hindrance may influence binding kinetics.
  • Analog 1 (): Pyrazine ring: 4-methoxyphenyl group (electron-donating methoxy group). Molecular formula: C₂₁H₂₁N₃O₃S (MW: 395.477). Key differences: Methoxy group enhances solubility compared to methyl groups but reduces lipophilicity. Potential for altered metabolic stability .
  • Analog 2 (): Core structure: Thieno[3,2-d]pyrimidin scaffold with 3,5-difluorophenyl and 2,5-dimethoxyphenyl groups. Key differences: Fluorine atoms increase electronegativity and metabolic stability; dimethoxy groups improve solubility but reduce steric bulk compared to dimethyl groups .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~395 (estimated) 395.477 Not provided
Melting Point Not reported Not reported Likely >250°C (similar to )
Solubility Low (high lipophilicity) Moderate (methoxy) Moderate (fluorine, methoxy)
Electronic Effects Electron-donating (CH₃) Electron-donating (OCH₃) Electron-withdrawing (F)

Research Findings and Data Tables

Table 1: Spectral Data Comparison (IR and NMR)

Compound IR (C=O stretch) ¹H-NMR (Key Peaks)
Target Compound ~1660 cm⁻¹ δ 2.25 (s, 6H, CH₃), 7.10–7.50 (ArH)
Analog 13b () 1662 cm⁻¹ δ 3.77 (s, OCH₃), 7.00–7.92 (ArH)
Analog 4 () Not reported δ 3.77 (s, OCH₃), 6.80–7.80 (ArH)

Table 2: Yield and Melting Points of Key Analogs

Compound Yield (%) Melting Point (°C)
Analog 13a () 94 288
Analog 13b () 95 274
Analog 1 () Not reported Not reported

Q & A

Q. What are the key steps and challenges in synthesizing N-(2,5-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the sulfanyl group.
  • Amide bond formation using coupling reagents (e.g., EDC/HOBt).
  • Cyclization to form the dihydropyrazine ring.

Critical challenges include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency but may complicate purification .
  • Temperature control : Exothermic reactions require gradual heating (e.g., 60–80°C) to avoid decomposition of intermediates .
  • Purity monitoring : Thin-layer chromatography (TLC) and NMR are used to track reaction progress and confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

Researchers employ:

  • 1H/13C NMR : To verify substituent positions and confirm aromatic proton environments (e.g., distinguishing 2,5-dimethylphenyl vs. 3,5-dimethylphenyl groups) .
  • High-resolution mass spectrometry (HRMS) : For exact mass confirmation (±5 ppm tolerance) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, though crystal growth is challenging due to the compound’s hydrophobicity .

Q. What reaction mechanisms are involved in modifying the pyrazine ring or acetamide moiety?

Common reactions include:

  • Oxidation/Reduction : The 3-oxo group on the dihydropyrazine ring can be reduced (e.g., NaBH4) or oxidized (e.g., PCC) to alter redox properties .
  • Sulfanyl group substitution : Nucleophilic displacement with thiols or halides under basic conditions (e.g., K2CO3 in DMF) .
  • Amide hydrolysis : Acidic/basic hydrolysis of the acetamide group to generate carboxylic acid derivatives for further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

Contradictions (e.g., varying IC50 values in kinase inhibition assays) may arise from:

  • Impurity interference : Use HPLC (>95% purity threshold) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Solubility artifacts : Test activity in multiple solvents (e.g., DMSO, PEG-400) and validate with counter-screens .
  • Target promiscuity : Perform proteome-wide profiling (e.g., kinome-wide screening) to rule off-target effects .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for analogs of this compound?

  • Fragment-based design : Replace the 3,5-dimethylphenyl group with halogenated or electron-withdrawing substituents to probe steric/electronic effects .
  • Scaffold hopping : Substitute the pyrazine ring with pyrimidine or triazine cores while retaining the sulfanylacetamide linker .
  • DoE (Design of Experiments) : Use statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent ratio) for high-yield analog synthesis .

Q. How can researchers address discrepancies in computational vs. experimental binding affinity data?

  • Force field refinement : Adjust parameters in molecular dynamics simulations to account for the sulfanyl group’s conformational flexibility .
  • Solvation models : Compare implicit (e.g., PBSA) vs. explicit solvent simulations to improve docking score accuracy .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational predictions .

Q. What methodologies are recommended for analyzing degradation products under stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2O2) .
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations for thermal degradation pathways .

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